molecular formula C12H18N2O3 B8264310 methyl 2-(2-butyl-6-methyl-4-oxo-1H-pyrimidin-5-yl)acetate

methyl 2-(2-butyl-6-methyl-4-oxo-1H-pyrimidin-5-yl)acetate

Cat. No.: B8264310
M. Wt: 238.28 g/mol
InChI Key: QJEKOIUVXLYZFH-UHFFFAOYSA-N
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Description

Methyl 2-(2-butyl-6-methyl-4-oxo-1H-pyrimidin-5-yl)acetate is a synthetic organic compound that belongs to the pyrimidine family This compound is characterized by its pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-butyl-6-methyl-4-oxo-1H-pyrimidin-5-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-butyl-4,6-dimethylpyrimidine-5-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds through esterification, resulting in the formation of the desired ester compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. Additionally, purification steps, such as recrystallization or chromatography, may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-butyl-6-methyl-4-oxo-1H-pyrimidin-5-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can result in the formation of amides, thioesters, or other derivatives.

Scientific Research Applications

Methyl 2-(2-butyl-6-methyl-4-oxo-1H-pyrimidin-5-yl)acetate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in studies involving enzyme inhibition, receptor binding, or other biochemical assays.

    Industry: It may be used in the production of agrochemicals, dyes, or other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(2-butyl-6-methyl-4-oxo-1H-pyrimidin-5-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(2-butyl-4-oxo-1H-pyrimidin-5-yl)acetate: Similar structure but lacks the 6-methyl group.

    Ethyl 2-(2-butyl-6-methyl-4-oxo-1H-pyrimidin-5-yl)acetate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 2-(2-butyl-6-methyl-4-oxo-1H-pyrimidin-5-yl)propanoate: Similar structure but with a propanoate ester instead of an acetate ester.

Uniqueness

Methyl 2-(2-butyl-6-methyl-4-oxo-1H-pyrimidin-5-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the butyl and methyl groups, along with the ester moiety, allows for diverse chemical modifications and applications in various fields.

Properties

IUPAC Name

methyl 2-(2-butyl-6-methyl-4-oxo-1H-pyrimidin-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-4-5-6-10-13-8(2)9(12(16)14-10)7-11(15)17-3/h4-7H2,1-3H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEKOIUVXLYZFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=O)C(=C(N1)C)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=NC(=O)C(=C(N1)C)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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